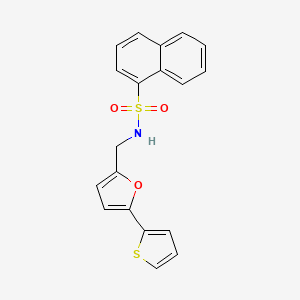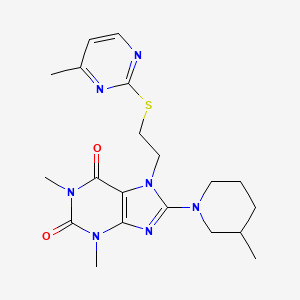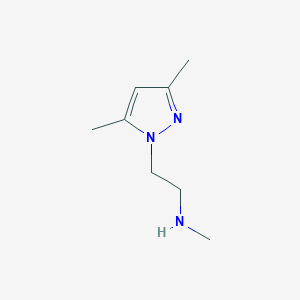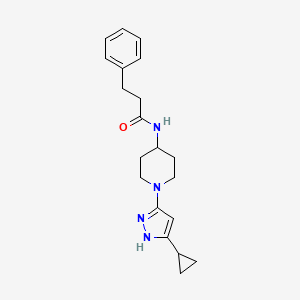
N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of thiophene, furan, and naphthalene moieties. These structural elements are known for their significant roles in various chemical and biological applications. The compound’s unique structure makes it a subject of interest in fields such as medicinal chemistry, materials science, and organic synthesis.
科学的研究の応用
N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Industry: It can be used in the production of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.
作用機序
Target of Action
The primary targets of N-{[5-(thiophen-2-yl)furan-2-yl]methyl}naphthalene-1-sulfonamide are currently unknown. This compound is a derivative of thiophene, which is known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
As a thiophene derivative, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function
Result of Action
As a thiophene derivative, it may have a variety of effects depending on its specific targets and mode of action
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene and furan derivatives with naphthalene-1-sulfonyl chloride under basic conditions. The reaction may proceed through the formation of intermediate compounds, which are then subjected to further functionalization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, share some structural similarities.
Furan Derivatives: Furan-2-carboxylic acid and other furan-based compounds are structurally related.
Naphthalene Derivatives: Naphthalene-1-sulfonic acid and its derivatives are similar in structure.
Uniqueness
N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide is unique due to the combination of thiophene, furan, and naphthalene moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c21-25(22,19-9-3-6-14-5-1-2-7-16(14)19)20-13-15-10-11-17(23-15)18-8-4-12-24-18/h1-12,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFVNKQHGXCTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2930369.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2930371.png)

![tert-butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate](/img/structure/B2930375.png)

![9-(3,4-dimethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide](/img/structure/B2930380.png)
![3-{[(Pentan-2-yl)amino]methyl}phenol](/img/structure/B2930381.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2930382.png)

![1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea](/img/structure/B2930388.png)
![N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930389.png)

![(5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2930392.png)
